![molecular formula C21H15N3O B12893992 1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone CAS No. 87988-08-7](/img/structure/B12893992.png)
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a phenyl group and a pyridazinone moiety, making it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of hydrazine derivatives with ketones or esters, followed by further functionalization to introduce the phenyl groups . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone can be compared with other pyridazinone derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including antihypertensive and antiplatelet effects.
Pyridazine: Exhibits antimicrobial and anticancer properties.
Pyrimidine: Used in the development of antiviral and anticancer drugs.
The uniqueness of this compound lies in its specific structural features and the combination of phenyl and pyridazinone moieties, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
87988-08-7 |
|---|---|
Molecular Formula |
C21H15N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone |
InChI |
InChI=1S/C21H15N3O/c25-19(15-8-3-1-4-9-15)14-18-21-17(12-7-13-22-21)20(24-23-18)16-10-5-2-6-11-16/h1-13H,14H2 |
InChI Key |
NAKMXMBCAWGEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=CC=N3)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)
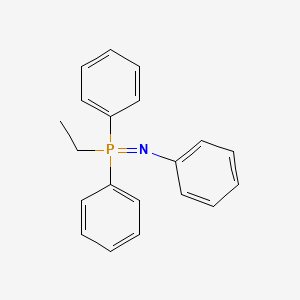
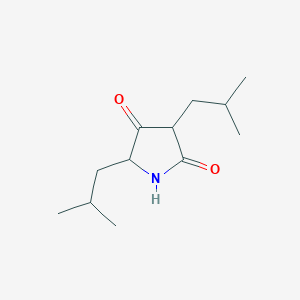
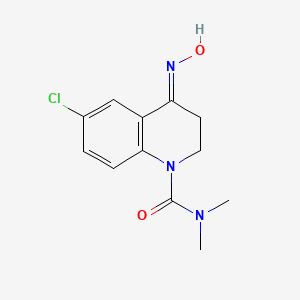
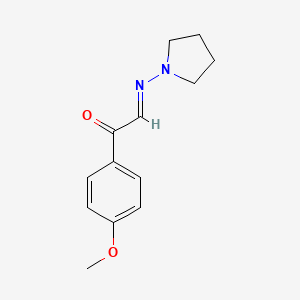
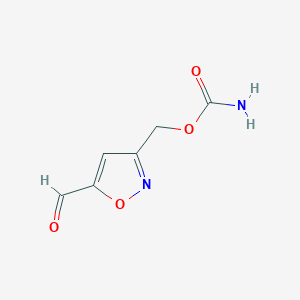
![2,5-Di([1,1'-biphenyl]-4-yl)furan](/img/structure/B12893955.png)
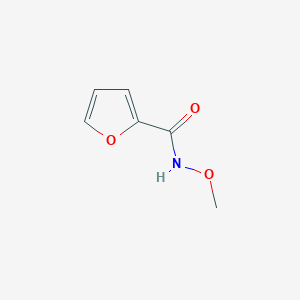

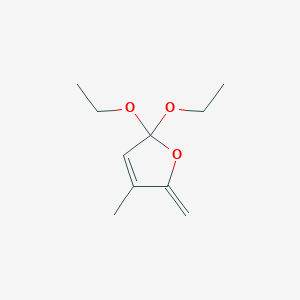
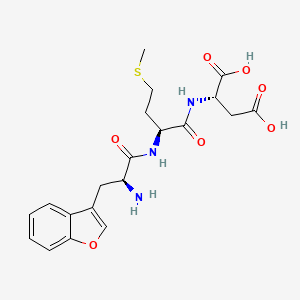
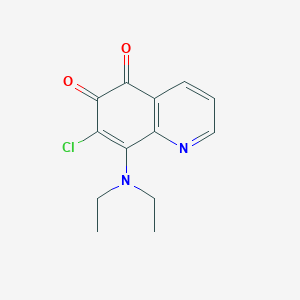
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
